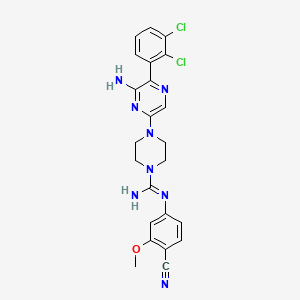
Shp2-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shp2-IN-22 is a selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting SHP2-mediated signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Shp2-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against SHP2. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions: Shp2-IN-22 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Shp2-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its involvement in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant SHP2 activity. Clinical trials are ongoing to evaluate its efficacy and safety in patients.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2-mediated pathways.
作用機序
Shp2-IN-22 exerts its effects by selectively inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts SHP2-mediated signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include various receptor tyrosine kinases and downstream signaling proteins involved in oncogenic transformation and tumor progression.
類似化合物との比較
Shp2-IN-22 stands out due to its unique chemical structure and specific binding affinity for SHP2, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies.
特性
分子式 |
C23H22Cl2N8O |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
4-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-N'-(4-cyano-3-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C23H22Cl2N8O/c1-34-18-11-15(6-5-14(18)12-26)30-23(28)33-9-7-32(8-10-33)19-13-29-21(22(27)31-19)16-3-2-4-17(24)20(16)25/h2-6,11,13H,7-10H2,1H3,(H2,27,31)(H2,28,30) |
InChIキー |
MZIJBZJSXSVRKO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N=C(N)N2CCN(CC2)C3=CN=C(C(=N3)N)C4=C(C(=CC=C4)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



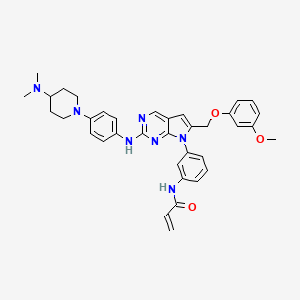

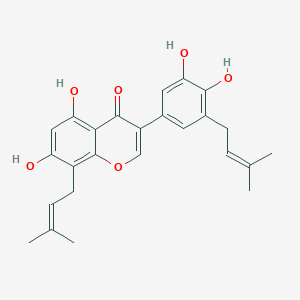
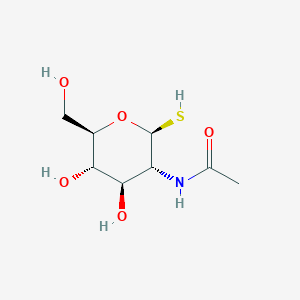
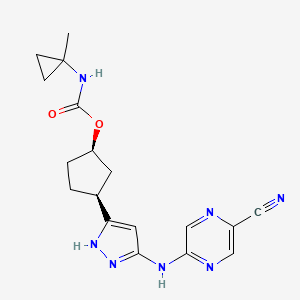

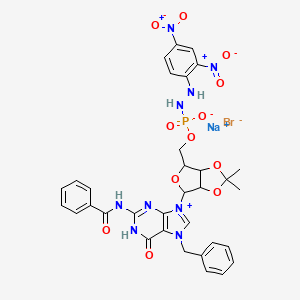
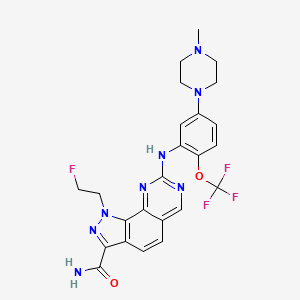
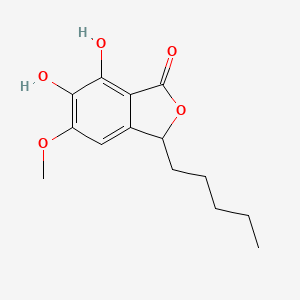

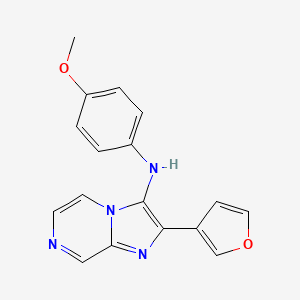
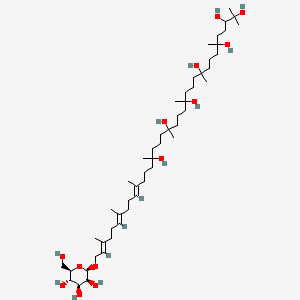
methyl phosphate](/img/structure/B12382438.png)
